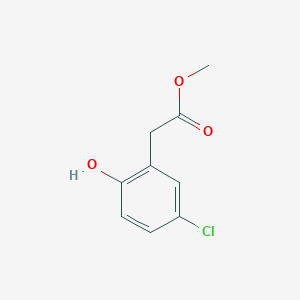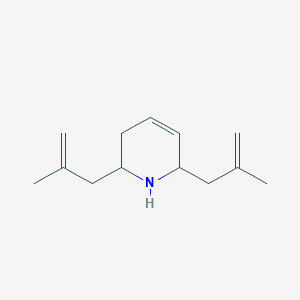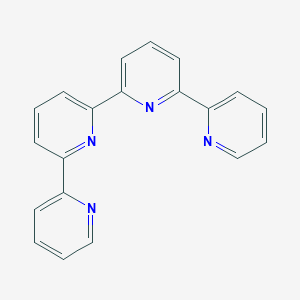
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate
Vue d'ensemble
Description
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate is a chemical compound with the molecular formula C9H9ClO3. It is known for its diverse applications in scientific research and industry. This compound is a derivative of phenylacetic acid and contains a chloro and hydroxy group on the aromatic ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate can be synthesized through various methods. One common method involves the esterification of 5-chloro-2-hydroxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the transesterification of methyl acetate with 5-chloro-2-hydroxyphenylacetic acid under acidic conditions. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(5-chloro-2-oxo-phenyl)acetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-(5-chloro-2-hydroxyphenyl)ethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism of action of methyl 2-(5-chloro-2-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro group can participate in halogen bonding, further stabilizing the interaction with molecular targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-hydroxyphenyl)acetate: Lacks the chloro group, resulting in different reactivity and biological properties.
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate: Contains a bromo group instead of a chloro group, which can lead to different chemical and biological activities.
Methyl 2-(5-chloro-2-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
methyl 2-(5-chloro-2-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKSIPPDPQMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137710.png)




![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)

![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)


![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)

![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline](/img/structure/B3137805.png)

